molecular formula C15H23BO2 B1404275 2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 852110-33-9

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1404275
M. Wt: 246.15 g/mol
InChI Key: HKCNIDDNQNFPLW-UHFFFAOYSA-N
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Description

The compound is a boronic ester derivative. Boronic esters are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross coupling .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through borylation reactions . For instance, protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparative Synthesis via Continuous Flow: This compound is used in the synthesis of a key propargylation reagent, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, using a continuous-flow and distillation process. This process overcomes issues associated with aqueous workup and batch processes in borolane synthesis (Fandrick et al., 2012).
  • Synthesis of Stilbene Derivatives: This compound is instrumental in synthesizing novel stilbene derivatives, which have potential applications in Liquid Crystal Display technology and as therapeutic agents for Neurodegenerative diseases (Das et al., 2015).
  • Ortho-modified Derivatives: It is utilized in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Material Science and Polymer Research

  • Boron Capped Polyenes: These compounds have been synthesized for potential use in new materials for Liquid Crystal Display technology and are being tested for biological applications (Das et al., 2015).
  • Synthesis of Poly(3-hexylthiophene): This compound is used in catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its utility in the precision synthesis of polymers with narrow molecular weight distribution and high regioregularity, important for applications in electronics and materials science (Yokozawa et al., 2011).

Applications in Drug Synthesis and Biological Studies

  • Lipogenic Inhibitors: Derivatives of this compound have been explored as novel lipogenic inhibitors, with some showing potential as lipid-lowering drugs due to their ability to suppress lipogenic gene expression in mammalian hepatocytes (Das et al., 2011).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds like 2-Isopropylphenyl isocyanate have safety data sheets available . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-9-7-8-10-13(12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNIDDNQNFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739390
Record name 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

852110-33-9
Record name 4,4,5,5-Tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-[2-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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